

# **Application Notes and Protocols for PFI-4 in High-Throughput Screening Assays**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PFI-4** is a potent and selective chemical probe for the bromodomain of BRPF1B (Bromodomain and PHD Finger Containing 1B), a scaffold protein involved in assembling histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF family.[1] These complexes play a crucial role in chromatin remodeling and gene transcription. Dysregulation of BRPF1-containing HAT complexes has been implicated in various diseases, including cancer, making BRPF1B an attractive therapeutic target.[2] **PFI-4** acts by competitively binding to the acetyllysine binding pocket of the BRPF1 bromodomain, thereby displacing it from acetylated histones and modulating gene expression.[3][4] These characteristics make **PFI-4** a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of BRPF1B activity.

## **Data Presentation**

The following tables summarize the key quantitative data for **PFI-4**, providing a reference for its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of PFI-4



Target	Assay Type	IC50	Reference(s)
BRPF1	Cell-free assay	80 nM	[3]
BRPF1B	Cell-free assay	172 nM	
BRPF1B	NanoBRET™ cellular target engagement assay	240 nM	
BRPF2	Cell-free assay	7.9 μΜ	-
BRPF3	Cell-free assay	>10 μM	_
BRD4 (1)	Cell-free assay	>10 μM	_
TRIM24	Cell-free assay	>10 μM	_

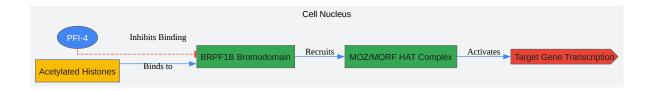
Table 2: Binding Affinity of PFI-4

Target	Assay Type	Dissociation Constant (Kd)	Reference(s)
BRPF1B	Isothermal Titration Calorimetry (ITC)	13 nM	
BRD1	Isothermal Titration Calorimetry (ITC)	775 nM	
CECR2	Isothermal Titration Calorimetry (ITC)	2350 nM	•

# **Signaling Pathway and Mechanism of Action**

**PFI-4** functions by disrupting the interaction between the BRPF1B bromodomain and acetylated histones. This prevents the recruitment of the MOZ/MORF HAT complexes to chromatin, leading to altered gene expression.





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Caption: Mechanism of action of PFI-4 in inhibiting BRPF1B.

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format.

## **AlphaScreen-Based High-Throughput Screening Assay**

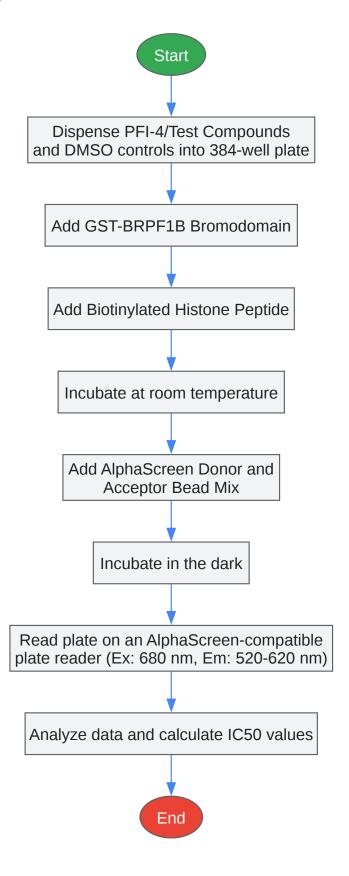
This assay is designed to identify inhibitors of the interaction between the BRPF1B bromodomain and acetylated histone peptides in a 384-well format.

#### Materials:

- GST-tagged BRPF1B bromodomain
- Biotinylated histone H4 peptide (acetylated)
- AlphaScreen™ Glutathione Donor Beads
- AlphaScreen™ Streptavidin Acceptor Beads
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
- PFI-4 (as a control inhibitor) and test compounds
- 384-well white opaque microplates



### **Experimental Workflow:**



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Caption: Workflow for the AlphaScreen HTS assay.

#### Protocol:

- Compound Plating: Dispense 50 nL of test compounds, PFI-4 (positive control), and DMSO (negative control) into the wells of a 384-well plate.
- Reagent Preparation:
  - Prepare a solution of GST-BRPF1B in assay buffer.
  - Prepare a solution of biotinylated histone H4 peptide in assay buffer.
  - The optimal concentrations of protein and peptide should be empirically determined.
- · Reagent Addition:
  - $\circ$  Add 5 µL of the GST-BRPF1B solution to each well.
  - Add 5 μL of the biotinylated histone H4 peptide solution to each well.
- Incubation: Incubate the plate at room temperature for 30 minutes.
- Bead Addition: Prepare a 1:1 mixture of AlphaScreen™ Glutathione Donor Beads and Streptavidin Acceptor Beads in assay buffer in the dark. Add 10 μL of this bead suspension to each well.
- Final Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate using an AlphaScreen-compatible plate reader.
- Data Analysis: Determine the percent inhibition for each compound and calculate IC50 values for active compounds by fitting the data to a dose-response curve.

## Cellular Thermal Shift Assay (CETSA) in HTS Format

CETSA can be adapted to an HTS format to assess the target engagement of **PFI-4** or hit compounds in a cellular environment.

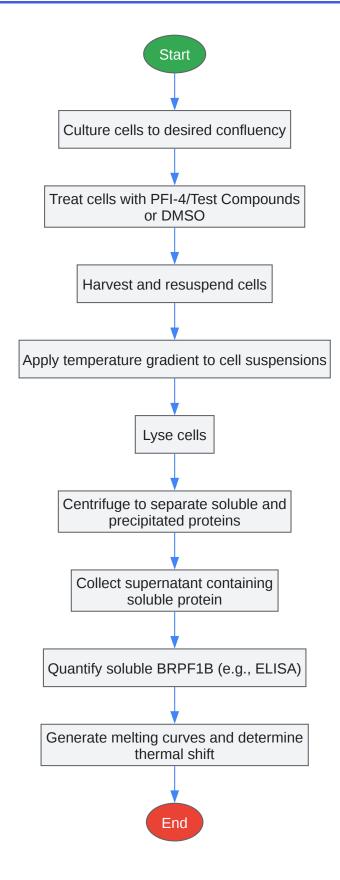


#### Materials:

- U2OS cells (or other suitable cell line)
- PFI-4 and test compounds
- PBS (Phosphate-Buffered Saline)
- · Lysis Buffer
- Antibodies for downstream detection (e.g., anti-BRPF1B)
- Detection reagents (e.g., ELISA or Western blot reagents)
- PCR plates or 384-well plates suitable for heating

Experimental Workflow:





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



#### Protocol:

- Cell Culture and Treatment: Seed cells in a multi-well plate and grow to 80-90% confluency.
   Treat cells with various concentrations of PFI-4, test compounds, or DMSO for a specified time (e.g., 1 hour).
- Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Heating Step: Aliquot the cell suspension into PCR tubes or a 384-well plate. Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Separation of Soluble Fraction: Centrifuge the plates to pellet the precipitated proteins.
- Detection: Carefully transfer the supernatant containing the soluble proteins to a new plate.
   Analyze the amount of soluble BRPF1B using a suitable method like ELISA or an automated Western blot system.
- Data Analysis: Plot the amount of soluble BRPF1B as a function of temperature to generate
  a melting curve. The shift in the melting temperature (ΔTm) in the presence of a compound
  indicates target engagement.

## Conclusion

**PFI-4** is a valuable chemical probe for studying the function of BRPF1B and for identifying novel inhibitors through high-throughput screening. The provided protocols for AlphaScreen and CETSA offer robust methods for primary screening and target engagement validation, respectively. Careful optimization of assay conditions is crucial for successful HTS campaigns. The quantitative data and pathway information included in these application notes will aid researchers in designing and interpreting their experiments.

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## References

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